molecular formula C12H15NOS B12930845 N-(2-Methyl-1-phenyl-1-sulfanylidenepropan-2-yl)acetamide CAS No. 89873-94-9

N-(2-Methyl-1-phenyl-1-sulfanylidenepropan-2-yl)acetamide

Cat. No.: B12930845
CAS No.: 89873-94-9
M. Wt: 221.32 g/mol
InChI Key: SKGXAUJQKMBHQC-UHFFFAOYSA-N
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Description

N-(2-Methyl-1-phenyl-1-thioxopropan-2-yl)acetamide is an organic compound that belongs to the class of thioamides. This compound is characterized by the presence of a thioxo group (C=S) attached to a propan-2-yl group, which is further substituted with a phenyl group and an acetamide moiety. Thioamides are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-1-phenyl-1-thioxopropan-2-yl)acetamide typically involves the reaction of 2-methyl-1-phenyl-1-thioxopropan-2-ylamine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of N-(2-Methyl-1-phenyl-1-thioxopropan-2-yl)acetamide can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages such as increased efficiency, better control over reaction conditions, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-1-phenyl-1-thioxopropan-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Methyl-1-phenyl-1-thioxopropan-2-yl)acetamide involves its interaction with specific molecular targets. The thioxo group is believed to play a crucial role in its biological activity by interacting with enzymes and proteins. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methyl-1-phenyl-1-thioxopropan-2-yl)acetamide: shares structural similarities with other thioamide compounds such as thioacetamide and thiourea.

    Thioacetamide: Known for its hepatotoxic properties and used in research to induce liver damage in animal models.

    Thiourea: Used in the synthesis of pharmaceuticals and as a reagent in organic chemistry.

Uniqueness

N-(2-Methyl-1-phenyl-1-thioxopropan-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the acetamide moiety contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

89873-94-9

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

N-(2-methyl-1-phenyl-1-sulfanylidenepropan-2-yl)acetamide

InChI

InChI=1S/C12H15NOS/c1-9(14)13-12(2,3)11(15)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,13,14)

InChI Key

SKGXAUJQKMBHQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C)(C)C(=S)C1=CC=CC=C1

Origin of Product

United States

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